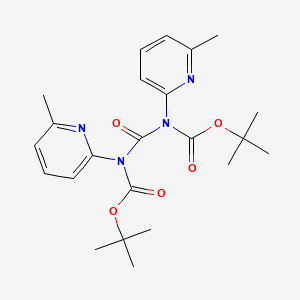
1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is an organic compound that features a benzoyl group substituted with two methyl groups at the 3 and 4 positions, attached to a tetrahydropyridine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 1,2,3,6-tetrahydropyridine with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzoyl ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Reduction: Formation of 1-(3,4-dimethylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzoic acid: Shares the dimethylbenzoyl group but lacks the tetrahydropyridine ring.
1,2,3,6-Tetrahydropyridine-4-carboxylic acid: Contains the tetrahydropyridine ring but lacks the dimethylbenzoyl group.
Uniqueness
1-(3,4-Dimethylbenzoyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components alone
Properties
IUPAC Name |
1-(3,4-dimethylbenzoyl)-3,6-dihydro-2H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-3-4-13(9-11(10)2)14(17)16-7-5-12(6-8-16)15(18)19/h3-5,9H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDLDJHZYUNSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(=CC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880113.png)
![4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880130.png)
![2-(3-Phenylimidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B7880138.png)
![2-[3-(4-Methoxyphenyl)imidazo[4,5-b]pyridin-2-yl]ethanamine](/img/structure/B7880143.png)
![13-(4-benzylpiperidin-1-yl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880154.png)
![N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880159.png)
![4-[4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl]morpholine](/img/structure/B7880172.png)
![N-(4-methoxyphenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880176.png)
![6-{[(4-Isopropylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7880185.png)





